molecular formula C16H22O2 B14182815 3-Methoxy-1,2,4-trimethyl-1-(propan-2-yl)-1H-inden-6-ol CAS No. 922721-79-7

3-Methoxy-1,2,4-trimethyl-1-(propan-2-yl)-1H-inden-6-ol

Katalognummer: B14182815
CAS-Nummer: 922721-79-7
Molekulargewicht: 246.34 g/mol
InChI-Schlüssel: HNDNUEDASZBTPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methoxy-1,2,4-trimethyl-1-(propan-2-yl)-1H-inden-6-ol is an organic compound that belongs to the class of indenes. Indenes are bicyclic aromatic hydrocarbons that are often used in the synthesis of various chemical compounds due to their unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1,2,4-trimethyl-1-(propan-2-yl)-1H-inden-6-ol typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted benzene derivatives.

    Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts, solvents, and specific temperatures to ensure the desired product is obtained.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in reactors, followed by purification processes to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methoxy-1,2,4-trimethyl-1-(propan-2-yl)-1H-inden-6-ol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

3-Methoxy-1,2,4-trimethyl-1-(propan-2-yl)-1H-inden-6-ol has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Methoxy-1,2,4-trimethyl-1-(propan-2-yl)-1H-inden-6-ol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Methoxy-2,3,4-trimethyl-1-(propan-2-yl)-1H-inden-6-ol
  • 2-Methoxy-1,3,4-trimethyl-1-(propan-2-yl)-1H-inden-6-ol

Uniqueness

3-Methoxy-1,2,4-trimethyl-1-(propan-2-yl)-1H-inden-6-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Eigenschaften

CAS-Nummer

922721-79-7

Molekularformel

C16H22O2

Molekulargewicht

246.34 g/mol

IUPAC-Name

1-methoxy-2,3,7-trimethyl-3-propan-2-ylinden-5-ol

InChI

InChI=1S/C16H22O2/c1-9(2)16(5)11(4)15(18-6)14-10(3)7-12(17)8-13(14)16/h7-9,17H,1-6H3

InChI-Schlüssel

HNDNUEDASZBTPF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC2=C1C(=C(C2(C)C(C)C)C)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.